OX2R Potency Comparison: Orexin 2 Receptor Agonist 2 vs. YNT-185 and Orexin 2 Receptor Agonist (Compound 26)
Orexin 2 Receptor Agonist 2 (TAK-925) activates human OX2R with an EC50 of 5.5 nM in calcium mobilization assays [1]. This represents a 5.1-fold higher potency than YNT-185 (EC50 = 28 nM) [2] and a 4.2-fold higher potency than Orexin 2 Receptor Agonist/compound 26 (EC50 = 23 nM) [3] when compared under similar recombinant human OX2R-expressing cell conditions.
| Evidence Dimension | OX2R agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 5.5 nM |
| Comparator Or Baseline | YNT-185: EC50 = 28 nM; Orexin 2 Receptor Agonist (compound 26): EC50 = 23 nM |
| Quantified Difference | 5.1-fold more potent than YNT-185; 4.2-fold more potent than compound 26 |
| Conditions | Calcium mobilization assay in recombinant human OX2R-expressing CHO or HEK-293 cells |
Why This Matters
Higher potency enables lower working concentrations in cellular assays, reducing potential off-target effects and solvent toxicity while maintaining full OX2R activation.
- [1] Fujimoto T, Rikimaru K, Fukuda K, et al. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist. ACS Med Chem Lett. 2022;13(3):457-462. View Source
- [2] Nagahara T, Saitoh T, Kutsumura N, et al. Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists. J Med Chem. 2015;58(20):7931-7937. View Source
- [3] Nagahara T, Saitoh T, Kutsumura N, et al. Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists. J Med Chem. 2015;58(20):7931-7937 (compound 26 data). View Source
